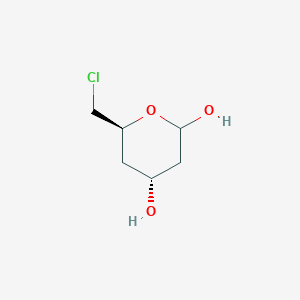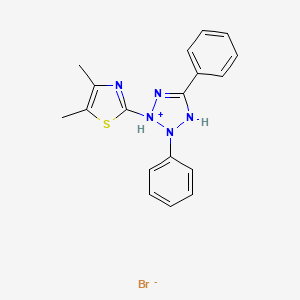
(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol is a chemical compound with the molecular formula C6H11ClO3. It is a chiral molecule, meaning it has non-superimposable mirror images, and it is often used in various chemical and pharmaceutical applications due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of 2-deoxyribose-5-phosphate aldolase (DERA) in a chemoenzymatic process. This method employs whole-cell biotransformation with Escherichia coli BL21 (DE3) overexpressing the native E. coli deoC gene . The reaction conditions include a fed-batch, high-density fermentation process, which allows for high productivity and enantiomeric purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale fermentation processes using genetically engineered microorganisms. The process is optimized for high yield and purity, with volumetric productivity exceeding 40 g/L/h and enantiomeric purities greater than 99.9% .
Chemical Reactions Analysis
Types of Reactions
(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted derivatives, depending on the specific reaction and conditions used .
Scientific Research Applications
Chemistry
In chemistry, (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds .
Biology
In biological research, this compound is used to study enzyme mechanisms and substrate specificity. It serves as a model substrate for various enzymatic reactions .
Medicine
In medicine, this compound is used in the synthesis of pharmaceutical intermediates, particularly in the production of statins, which are cholesterol-lowering drugs .
Industry
In industrial applications, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of (4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, depending on the enzyme and the reaction conditions. The molecular pathways involved often include aldolase-catalyzed reactions, where the compound participates in the formation or cleavage of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- (2R,4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol
- (2S,4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol
Uniqueness
(4R,6S)-6-(Chloromethyl)tetrahydro-2H-pyran-2,4-diol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of enantiomerically pure compounds and pharmaceutical intermediates .
Properties
Molecular Formula |
C6H11ClO3 |
|---|---|
Molecular Weight |
166.60 g/mol |
IUPAC Name |
(4R,6S)-6-(chloromethyl)oxane-2,4-diol |
InChI |
InChI=1S/C6H11ClO3/c7-3-5-1-4(8)2-6(9)10-5/h4-6,8-9H,1-3H2/t4-,5+,6?/m1/s1 |
InChI Key |
FKGBHDMAIUNVOB-XSYQQOMZSA-N |
Isomeric SMILES |
C1[C@H](CC(O[C@@H]1CCl)O)O |
Canonical SMILES |
C1C(CC(OC1CCl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4R)-4-((3R,5S,6R,8S,9S,10S,13R,14S,17R)-6-ethyl-10,13-dimethyl-7-oxo-3-((tetrahydro-2H-pyran-2-yl)oxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B11825246.png)
![(Z)-7-[(1R,2R,3R,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B11825256.png)








![1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester](/img/structure/B11825307.png)
![2-(3-acetyl-5-methylpyrrolo[2,3-c]pyridin-1-yl)acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B11825311.png)
